molecular formula C13H19N3OS B4580444 N-[3-(dimethylamino)propylcarbamothioyl]benzamide CAS No. 118707-73-6

N-[3-(dimethylamino)propylcarbamothioyl]benzamide

Cat. No.: B4580444
CAS No.: 118707-73-6
M. Wt: 265.38 g/mol
InChI Key: ALGSTMKBZLKFGV-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propylcarbamothioyl]benzamide is an organic compound with a complex structure that includes a benzamide group and a dimethylamino propylcarbamothioyl moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propylcarbamothioyl]benzamide typically involves the reaction of benzoyl chloride with N,N-dimethylaminopropylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with carbon disulfide to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of reagents and then allowing the reaction to proceed at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propylcarbamothioyl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are performed under mild conditions, often at room temperature.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted benzamides or carbamothioyl derivatives.

Scientific Research Applications

N-[3-(dimethylamino)propylcarbamothioyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propylcarbamothioyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it can modulate signaling pathways by interacting with specific receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]benzamide
  • N-[3-(dimethylamino)propylcarbamoyl]benzamide
  • N-[3-(dimethylamino)propylcarbamothioyl]phenylacetamide

Uniqueness

N-[3-(dimethylamino)propylcarbamothioyl]benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the carbamothioyl group enhances its ability to form stable complexes with metal ions and other molecules, making it valuable in various applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propylcarbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-16(2)10-6-9-14-13(18)15-12(17)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGSTMKBZLKFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=S)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195434
Record name N-[[[3-(Dimethylamino)propyl]amino]thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118707-73-6
Record name N-[[[3-(Dimethylamino)propyl]amino]thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118707-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[[3-(Dimethylamino)propyl]amino]thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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